molecular formula C12H8F6N2O2S B070935 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole CAS No. 175205-47-7

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole

Cat. No. B070935
CAS RN: 175205-47-7
M. Wt: 358.26 g/mol
InChI Key: BPUFTQZDWMUMQF-UHFFFAOYSA-N
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Description

“4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of 1,3,4-Oxadiazoles .


Synthesis Analysis

The compound is synthesized through a multistep reaction sequence. The process involves the condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide, which affords the Schiff’s bases. Cyclization of the Schiff bases then yields 1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” is characterized by spectral analysis . It is a derivative of 1,3,4-Oxadiazoles, which are known for their wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” include condensation and cyclization . The condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide yields the Schiff’s bases. These bases then undergo cyclization to produce 1,3,4-oxadiazole derivatives .

Future Directions

The future directions for the research on “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” could involve further investigation of its potential anti-cancer and anti-diabetic properties . Additionally, more in-depth studies could be conducted to understand its mechanism of action and to explore its potential applications in other fields.

Mechanism of Action

Target of Action

The primary targets of the compound “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” are Aurora kinase A (AURKA) and vascular endothelial growth factor receptor 2 (VEGFR-2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets through a hydrogen bond formed by the bridging -NH group and the Glu 260 residue of AURKA and VEGFR-2 . This interaction disrupts the normal function of these proteins, leading to changes in cell division and angiogenesis .

Biochemical Pathways

The compound’s interaction with AURKA and VEGFR-2 affects the pathways related to cell division and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were predicted to follow Lipinski’s rule of 5 . This rule is a guideline for the druglikeness of a compound, suggesting that the compound has favorable bioavailability.

Result of Action

The compound has demonstrated significant bioactivity, with IC50 values of 9.48, 12.16, and 6.43 g/mL for derivatives 5b, 5c, and 5e, respectively . These results suggest that the compound has potent anti-glioblastoma effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, at room temperature, the compound has a short life cycle of 10–12 days

properties

IUPAC Name

4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2O2S/c13-11(14,15)5-21-7-1-2-10(22-6-12(16,17)18)8(3-7)9-4-23-20-19-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUFTQZDWMUMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C2=CSN=N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397050
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole

CAS RN

175205-47-7
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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